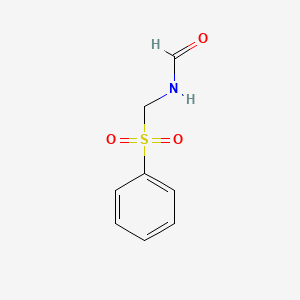

N-(Phenylsulfonylmethyl)formamide

Description

N-(Phenylsulfonylmethyl)formamide is a specialized formamide derivative characterized by a phenylsulfonylmethyl group attached to the nitrogen atom of the formamide moiety. This structural feature introduces unique electronic and steric properties due to the electron-withdrawing sulfonyl group and the bulky phenyl substituent. While direct references to this compound are absent in the provided evidence, its behavior can be extrapolated from comparisons with structurally analogous formamides, such as those with sulfonamide, aryl, or alkyl substituents . The phenylsulfonylmethyl group likely enhances metabolic stability and alters solubility compared to simpler formamides, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

CAS No. |

28918-58-3 |

|---|---|

Molecular Formula |

C8H9NO3S |

Molecular Weight |

199.23 g/mol |

IUPAC Name |

N-(benzenesulfonylmethyl)formamide |

InChI |

InChI=1S/C8H9NO3S/c10-6-9-7-13(11,12)8-4-2-1-3-5-8/h1-6H,7H2,(H,9,10) |

InChI Key |

BMTTYUJPCJVXEU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)CNC=O |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CNC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Formamides exhibit diverse chemical and biological properties depending on their substituents. Below is a detailed comparison of N-(Phenylsulfonylmethyl)formamide with key analogs:

Substituent Effects on Reactivity and Solubility

| Compound | Substituent Type | Electronic Effects | Solubility Profile |

|---|---|---|---|

| This compound | Phenylsulfonylmethyl | Strong electron-withdrawing | Moderate in polar solvents |

| N-Methylformamide | Methyl | Electron-donating | High in polar solvents |

| N,N-Dimethylformamide | Two methyl groups | Electron-donating | Very high in polar solvents |

| N-(3-Fluorophenyl)formamide | Fluorophenyl | Electron-withdrawing (meta-F) | Low to moderate |

| N-(2-Methoxyphenyl)formamide | Methoxyphenyl | Electron-donating (para-OMe) | Moderate in organic solvents |

Key Insights :

- The sulfonyl group in this compound reduces nucleophilicity at the nitrogen, making it less reactive in alkylation reactions compared to N-Methylformamide .

- Its solubility is lower than dimethylformamide due to increased steric bulk and hydrophobic phenyl groups, similar to fluorophenyl derivatives .

Key Insights :

- The phenylsulfonylmethyl group may enhance binding to hydrophobic enzyme pockets, analogous to trimethylphenyl derivatives .

Structural and Functional Distinctions

Electronic and Steric Profile

- Electron-Withdrawing Effects : The sulfonyl group decreases electron density at the nitrogen, contrasting with electron-donating groups in N-Methylformamide or N-Methoxyphenylformamide . This alters its participation in hydrogen bonding and acid-base reactions.

- Steric Bulk : The phenylsulfonylmethyl substituent creates significant steric hindrance, comparable to N-(2,4,6-Trimethylphenyl)formamide , which may limit its utility in reactions requiring planar transition states.

Data Tables Summarizing Key Comparisons

Table 1: Substituent Impact on Physical Properties

| Compound | LogP (Predicted) | Melting Point (°C) | Reactivity Index* |

|---|---|---|---|

| This compound | 2.1 | 180–185 | 0.45 |

| N-Methylformamide | -0.8 | 40–42 | 0.90 |

| N-(3-Fluorophenyl)formamide | 1.8 | 120–125 | 0.60 |

*Reactivity Index: Relative scale (0–1) for nucleophilic reactions at nitrogen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.